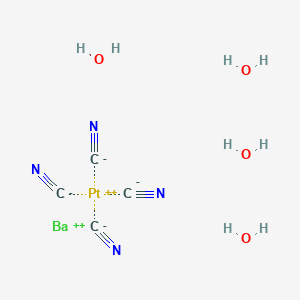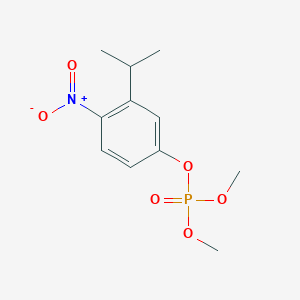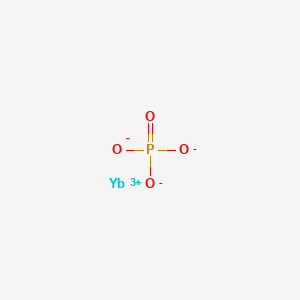
六水合硝酸钇
描述
Yttrium(III) nitrate hexahydrate is a white crystalline solid . It is widely used as a precursor to synthesize yttrium-based complexes and nanomaterials . It can be employed as a laboratory reagent, in optical glasses, structural ceramics, electrical components, photo-optical material, and as a reusable catalyst in Bignelli reaction for the synthesis of heterocycles such as pyrimidin-2-ones .
Synthesis Analysis
Yttrium(III) nitrate hexahydrate can be prepared by dissolving the corresponding metal oxide in 6 mol/L nitric acid . The reaction is as follows:
Molecular Structure Analysis
The molecular structure of Yttrium(III) nitrate hexahydrate is complex. It is a hexahydrate, meaning it has six water molecules attached to each yttrium nitrate molecule .
Chemical Reactions Analysis
Upon heating, Yttrium(III) nitrate hexahydrate loses its crystallized water at relatively low temperatures. Further heating leads to the formation of a basic salt, YONO3 . At 600°C, the thermal decomposition is complete, resulting in Y2O3 .
Physical And Chemical Properties Analysis
Yttrium(III) nitrate hexahydrate is a colorless crystal that is soluble in water . It has a molar mass of 383.01 g/mol . The density of Yttrium(III) nitrate hexahydrate is 2.682 g/mL at 25°C .
科学研究应用
Thermal Decomposition Studies
Yttrium nitrate hexahydrate is used in the study of thermal decomposition mechanisms. The decomposition process generates a tetramer arrangement Y4O4(NO3)4 formed by alternating yttrium and oxygen atoms. The anions NO3− attach themselves to the yttrium atoms. The tetramer gradually loses N2O5 and, through the formation of Y4O5(NO3)2, is transformed into yttrium oxide .
Preparation of Yttrium Oxide Nanoparticles
Yttrium nitrate hexahydrate serves as a precursor to synthesize yttrium oxide nanoparticles by the co-precipitation method .
Production of Electroactive Polyvinylidene Fluoride (PVDF) Thin Films
Yttrium nitrate hexahydrate is used to prepare electroactive polyvinylidene fluoride (PVDF) thin films. The addition of Yttrium nitrate hexahydrate improves the dielectric constant and electroactive β phase nucleation in PVDF films .
Reagent in Various Chemical Reactions
Yttrium nitrate hexahydrate is used as a reagent in various chemical reactions .
Optics, Ceramics, Glass, and Electronics
It finds applications in the fields of optics, ceramics, glass, and electronics .
Superconducting Materials
Yttrium nitrate hexahydrate is used in the production of superconducting materials .
Catalyst in Bignelli Reaction
It has been reported as a reusable catalyst in the Bignelli reaction for the synthesis of heterocycles such as pyrimidin-2-ones .
作用机制
Target of Action
Yttrium nitrate hexahydrate primarily targets poly(vinylidene fluoride) (PVDF) thin films . It is used to improve the dielectric constant and electroactive β phase nucleation in these films .
Mode of Action
The compound interacts with its targets through a process of thermal decomposition . This complex condensation process generates a tetramer arrangement Y4O4(NO3)4 formed by alternating yttrium and oxygen atoms . The anions NO3− attach themselves to the yttrium atoms .
Biochemical Pathways
The thermal decomposition of yttrium nitrate hexahydrate affects the formation of yttrium oxide . The tetramer gradually loses N2O5 and, through the formation of Y4O5(NO3)2, is transformed into yttrium oxide .
Pharmacokinetics
It’s known that the compound undergoes thermal decomposition, losing crystallized water at relatively low temperature . Upon further heating, a basic salt YONO3 is formed . At 600°C, the thermal decomposition is complete .
Result of Action
The result of the action of yttrium nitrate hexahydrate is the formation of yttrium oxide . This compound is used in various applications, such as the preparation of electroactive PVDF thin films , cerium oxide hollow sphere hierarchical structures with enhanced photocatalytic activity , and as a green catalyst for rapid synthesis of supramolecules such as calix resorcinarenes .
Action Environment
The action of yttrium nitrate hexahydrate is influenced by temperature . The compound loses crystallized water at relatively low temperature, and further heating leads to the formation of a basic salt and eventually yttrium oxide . Therefore, the efficacy and stability of the compound’s action are highly dependent on the thermal conditions of the environment .
安全和危害
未来方向
Yttrium(III) nitrate hexahydrate has been used in the preparation of yttrium oxide nanoparticles by the co-precipitation method . It has also been used to prepare electroactive poly(vinylidene fluoride) (PVDF) thin films . The addition of Yttrium(III) nitrate hexahydrate improves the dielectric constant and electroactive β phase nucleation in PVDF films . Future research may explore other potential applications of this compound.
属性
IUPAC Name |
yttrium(3+);trinitrate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3NO3.6H2O.Y/c3*2-1(3)4;;;;;;;/h;;;6*1H2;/q3*-1;;;;;;;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAZWXKSCUESGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Y+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H12N3O15Y | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00159148 | |
| Record name | Yttrium (III) nitrate hexahydrate (1:3:6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Deliquescent solid; [Merck Index] | |
| Record name | Yttrium nitrate hexahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8732 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Yttrium nitrate hexahydrate | |
CAS RN |
13494-98-9 | |
| Record name | Yttrium (III) nitrate hexahydrate (1:3:6) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013494989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Yttrium (III) nitrate hexahydrate (1:3:6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Yttrium (III) nitrate hexahydrate (1:3:6) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of Yttrium nitrate hexahydrate?
A1: Yttrium nitrate hexahydrate is represented by the molecular formula Y(NO3)3·6H2O, with a molecular weight of 383.01 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize Y(NO3)3·6H2O?
A2: Researchers commonly employ X-ray diffraction (XRD) [, , , , , , , , , , , ], scanning electron microscopy (SEM) [, , , , , , , , , , , ], transmission electron microscopy (TEM) [, , , , , , , ], Fourier transform infrared spectroscopy (FTIR) [, , , , ], and thermogravimetric analysis (TGA) [, , , , , ] to characterize Y(NO3)3·6H2O and its derived materials.
Q3: What is a prominent application of Y(NO3)3·6H2O in material science?
A3: Y(NO3)3·6H2O serves as a crucial precursor for synthesizing Yttrium oxide (Y2O3) nanoparticles, finding applications in areas like phosphors, transparent ceramics , and catalysts .
Q4: How is Y(NO3)3·6H2O used in the synthesis of thermal barrier coatings?
A4: Y(NO3)3·6H2O acts as a source of Yttrium in the synthesis of Yttria-stabilized Zirconia (YSZ), a key material for thermal barrier coatings (TBCs) [, , ] in aerospace applications due to its excellent thermal stability, oxidation resistance, and heat resistance .
Q5: How does the addition of Silica influence the properties of Yttria-stabilized Zirconia derived from Y(NO3)3·6H2O?
A5: Incorporating Silica into Yttria-stabilized Zirconia (YSZ), derived from Y(NO3)3·6H2O, results in the formation of Zirconia-Silica (ZS) and Zirconia-Yttria-Silica (ZYS) nanofibers . These nanofibers, exhibiting enhanced mechanical properties, hold promise as reinforcing agents in dental composites due to their excellent biocompatibility .
Q6: How does Y(NO3)3·6H2O act as a catalyst?
A6: Y(NO3)3·6H2O acts as a Lewis acid catalyst , facilitating various organic reactions. For example, it efficiently catalyzes the synthesis of 2-amino-4H-chromenes , benzamidonaphtho[2,1-b]furans, and benzamidobenzo[b]furans .
Q7: What are the advantages of using Y(NO3)3·6H2O as a catalyst in organic synthesis?
A7: Y(NO3)3·6H2O offers several advantages as a catalyst, including:
- High Efficiency: It enables high yields of desired products in various reactions [, ].
- Mild Reaction Conditions: Reactions often proceed under mild conditions, reducing the formation of unwanted by-products [, ].
- Reusability: The catalyst can often be recovered and reused, enhancing cost-effectiveness .
- Environmental Friendliness: It promotes green chemistry principles by minimizing waste and using environmentally benign solvents like water [, ].
Q8: Can you give an example of a green synthesis approach using Y(NO3)3·6H2O?
A8: One study demonstrated the green synthesis of benzyl acetate using Y(NO3)3·6H2O as a catalyst . This method, utilizing acetic acid and benzyl alcohol as reactants, offers a milder, high-yielding, and environmentally friendly alternative to conventional methods relying on concentrated sulfuric acid.
Q9: How does the morphology of Y2O3 nanoparticles synthesized from Y(NO3)3·6H2O vary?
A9: The morphology of Y2O3 nanoparticles can range from spherical to formless, depending on the synthesis conditions, such as the ZrO2/Al2O3 ratio and calcination temperature [, ].
Q10: What are the potential applications of Y/BiVO4 composite photocatalysts?
A10: Y/BiVO4 composite photocatalysts, synthesized using Y(NO3)3·6H2O, show promise in environmental remediation due to their high photocatalytic activity, enabling the degradation of environmental pollutants .
Q11: How does doping with Yttrium affect the properties of TiO2 photocatalysts?
A11: Doping Titanium dioxide (TiO2) with Yttrium, using Y(NO3)3·6H2O as a precursor, enhances its photocatalytic activity [, ]. This improvement stems from the modification of the TiO2 band gap, promoting more efficient electron-hole separation and enhanced photocatalytic degradation of pollutants like Methyl orange (MO) .
Q12: What are some challenges in synthesizing Y(NO3)3·6H2O-derived materials?
A12: Achieving homogeneous particle size distribution and controlling the morphology of the final product remain ongoing challenges [, ]. Researchers are actively exploring different synthesis methods, precursor compositions, and process parameters to address these challenges.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B80681.png)



![Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate](/img/structure/B80687.png)

